4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of 438.4 g/mol. The compound is identified by the CAS number 1040633-35-9 and is primarily utilized for non-human research purposes, particularly in the study of various biological activities.
This compound belongs to a class of chemical entities that often exhibit bioactive properties. It combines elements from pyrrolidine and pyrazine structures, which are known for their roles in medicinal chemistry. The presence of multiple functional groups suggests potential interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
Each step requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C22H22N4O6/c1-32-18-13-25-11-10-24(22(31)16(25)12-17(18)27)9-8-23-21(30)14-2-4-15(5-3-14)26-19(28)6-7-20(26)29/h2-5,12-13H,6-11H2,1H3,(H,23,30)This representation provides insights into the connectivity and stereochemistry of the molecule.
The compound features:
The chemical reactivity of this compound can be explored through various reactions typical for amides and heterocycles:
These reactions are critical for understanding how the compound may interact with biological systems.
The compound's physical properties include:
Chemical properties include:
These properties influence its behavior in biological systems and its suitability for various applications.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide has potential applications in:
Given its complex structure and potential bioactivity, this compound represents an intriguing candidate for further research within medicinal chemistry contexts.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7